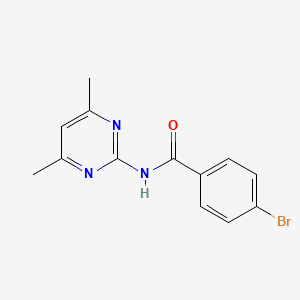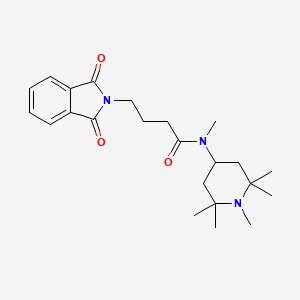![molecular formula C24H16ClFN2O2S B11088373 (5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11088373.png)
(5Z)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-fluorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes chlorophenyl, fluorophenyl, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl-2-oxoethyl sulfide and 4-fluorophenyl methylene derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE
- **2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE
Uniqueness
The uniqueness of 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-4-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-PHENYL-1H-IMIDAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H16ClFN2O2S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(5Z)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-[(4-fluorophenyl)methylidene]-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H16ClFN2O2S/c25-18-10-8-17(9-11-18)22(29)15-31-24-27-21(14-16-6-12-19(26)13-7-16)23(30)28(24)20-4-2-1-3-5-20/h1-14H,15H2/b21-14- |
InChI Key |
YERYNGYMAYPZIV-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)N=C2SCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B11088290.png)

![3-[(2-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B11088302.png)
![2-[N-(12-Dihydroacenaphthylen-5-YL)methanesulfonamido]-N-(4-fluorophenyl)acetamide](/img/structure/B11088310.png)
![5-Chloro-3-(2,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11088317.png)

![Methyl [(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11088332.png)
![2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11088333.png)

amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11088358.png)
![4-(2-Bromo-4-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11088366.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]aniline](/img/structure/B11088376.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11088381.png)
amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11088386.png)
